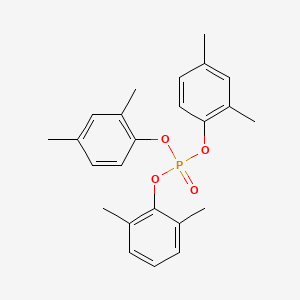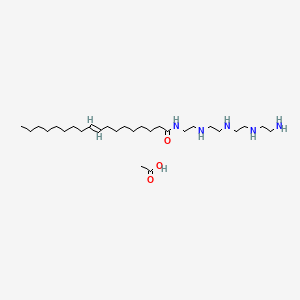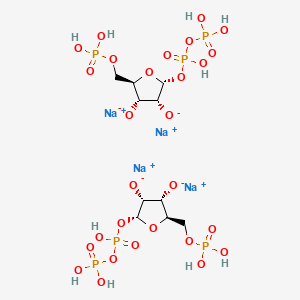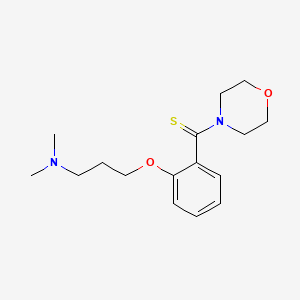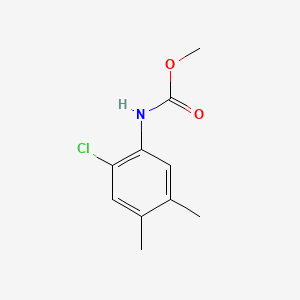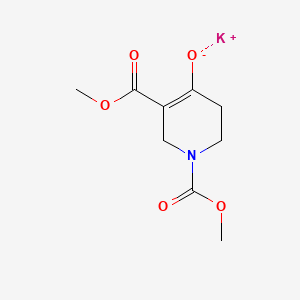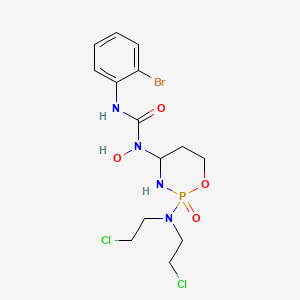
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(2-bromophenyl)-N-hydroxy-, P-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(2-bromophenyl)-N-hydroxy-, P-oxide is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes may include:
Formation of the oxazaphosphorin ring: This step involves the reaction of suitable precursors under controlled conditions to form the tetrahydro-2H-1,3,2-oxazaphosphorin ring.
Introduction of the bis(2-chloroethyl)amino group: This step may involve nucleophilic substitution reactions using bis(2-chloroethyl)amine.
Attachment of the urea and N-hydroxy groups: These groups can be introduced through condensation reactions with appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the N-hydroxy group makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to dechlorinated products.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry
In industrial applications, this compound may be used in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits anticancer activity, it may interact with DNA or proteins involved in cell division. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring structure.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Melphalan: A compound with bis(2-chloroethyl)amino groups used in cancer treatment.
Uniqueness
The uniqueness of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(2-bromophenyl)-N-hydroxy-, P-oxide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
特性
CAS番号 |
97139-60-1 |
|---|---|
分子式 |
C14H20BrCl2N4O4P |
分子量 |
490.1 g/mol |
IUPAC名 |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-(2-bromophenyl)-1-hydroxyurea |
InChI |
InChI=1S/C14H20BrCl2N4O4P/c15-11-3-1-2-4-12(11)18-14(22)21(23)13-5-10-25-26(24,19-13)20(8-6-16)9-7-17/h1-4,13,23H,5-10H2,(H,18,22)(H,19,24) |
InChIキー |
AKGCYKHMRWIWJQ-UHFFFAOYSA-N |
正規SMILES |
C1COP(=O)(NC1N(C(=O)NC2=CC=CC=C2Br)O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


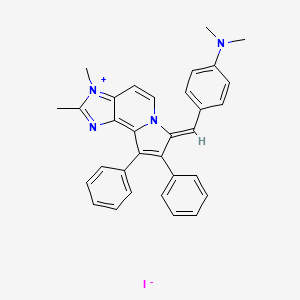
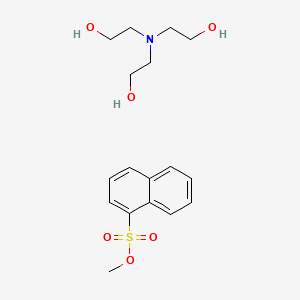
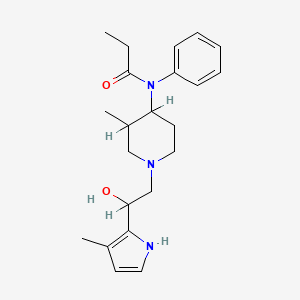
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12697205.png)


